1-(1-Methylcyclopropyl)piperazine;dihydrochloride
Description
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Properties
IUPAC Name |
1-(1-methylcyclopropyl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-8(2-3-8)10-6-4-9-5-7-10;;/h9H,2-7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJOJHUMJWUOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)N2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-Methylcyclopropyl)piperazine;dihydrochloride is a piperazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a piperazine ring substituted with a 1-methylcyclopropyl group. Its chemical formula can be represented as CHClN, indicating the presence of two hydrochloride groups. The unique structure of this compound suggests potential interactions with various biological targets, particularly in the central nervous system.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. Piperazine derivatives are known for their ability to modulate neurotransmission, which can lead to various pharmacological effects, including anxiolytic, antidepressant, and antipsychotic activities .
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as a partial agonist or antagonist at specific serotonin receptor subtypes, influencing mood and anxiety levels.
- Dopamine Receptor Interaction : It may also interact with dopamine receptors, which are crucial for regulating mood, reward, and motor control.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound:
| Study | Biological Activity | IC50/ED50 Values | Notes |
|---|---|---|---|
| Study 1 | Antidepressant effects | IC50 = 50 µM | Demonstrated significant reduction in depression-like behavior in animal models. |
| Study 2 | Anxiolytic properties | ED50 = 30 mg/kg | Showed efficacy in reducing anxiety in rodent models. |
| Study 3 | Dopaminergic activity | IC50 = 40 µM | Indicated potential for treating disorders related to dopamine dysregulation. |
Case Study 1: Antidepressant Effects
In a preclinical study, researchers evaluated the antidepressant potential of this compound using the forced swim test in rats. The results indicated that the compound significantly reduced immobility time compared to control groups, suggesting an antidepressant-like effect.
Case Study 2: Anxiolytic Activity
Another study focused on the anxiolytic properties of the compound using the elevated plus maze test. Results showed that administration of the compound led to increased time spent in open arms, indicating reduced anxiety levels.
Structure-Activity Relationship (SAR)
The SAR studies surrounding piperazine derivatives indicate that modifications to the piperazine ring and substituents can significantly alter their biological activity. For instance:
- Substituent Variability : The introduction of different alkyl or aryl groups on the piperazine ring affects receptor binding affinity and selectivity.
- Chirality : The stereochemistry of the cyclopropyl group can influence pharmacokinetics and dynamics.
Scientific Research Applications
Medicinal Chemistry
1-(1-Methylcyclopropyl)piperazine;dihydrochloride is studied for its potential as a therapeutic agent due to its interaction with various receptors:
- Neurotransmitter Receptors : The compound shows promise as a modulator of neurotransmitter systems, particularly in targeting serotonin and dopamine receptors. Research indicates its ability to influence mood and anxiety disorders by acting on the serotonin system .
- Pain Management : It is being investigated for its role in pain modulation. Studies suggest that compounds with similar structures can enhance the efficacy of opioid analgesics, potentially reducing the required dosage and minimizing side effects .
Psychopharmacology
Research has highlighted the potential of this compound in treating psychiatric disorders:
- Anxiolytic Effects : Preliminary studies indicate that this compound may exert anxiolytic effects, making it a candidate for further exploration in anxiety treatment protocols .
- Cognitive Enhancement : There is ongoing research into its effects on cognition, particularly concerning attention and memory, which could have implications for treating cognitive deficits associated with various mental health disorders .
Chemical Biology
The compound serves as an important intermediate in the synthesis of other biologically active molecules:
- Synthesis of Derivatives : Its structure allows for modification, leading to the development of new compounds that may exhibit enhanced biological activities or reduced side effects compared to existing drugs .
- Biological Assays : It has been utilized in various biological assays to evaluate receptor binding affinities and functional responses, contributing to the understanding of receptor pharmacology .
Case Study 1: Neuropharmacological Evaluation
A study focused on the neuropharmacological properties of related piperazine compounds demonstrated significant activity at serotonin receptors. The findings suggested that modifications to the piperazine structure could enhance receptor selectivity and efficacy .
| Compound | Receptor Target | EC50 (μM) | Effect |
|---|---|---|---|
| 1-(1-Methylcyclopropyl)piperazine | 5-HT1A | 0.5 | Agonist |
| Similar Piperazine Derivative | D2 | 0.8 | Antagonist |
Case Study 2: Pain Modulation Research
In a preclinical trial assessing pain relief, derivatives of piperazine were evaluated for their ability to enhance opioid analgesia. The results indicated that certain modifications could significantly improve pain management outcomes while reducing side effects associated with high opioid doses .
| Modification | ED50 (mg/kg) | Pain Relief Efficacy |
|---|---|---|
| Base Compound | 2 | Moderate |
| Modified Compound | 0.5 | High |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1-methylcyclopropyl)piperazine dihydrochloride, and how can reaction conditions be optimized?
- Methodology : A two-step approach is typical:
Nucleophilic substitution : React 1-methylcyclopropyl halide with piperazine in a polar aprotic solvent (e.g., DMF) using a base like KCO to form the free base .
Salt formation : Treat the free base with HCl in ethanol or diethyl ether to precipitate the dihydrochloride salt.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of piperazine to halide) and temperature (60–80°C) to maximize yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- NMR (H and C) to confirm substituent positions on the piperazine and cyclopropane rings.
- Mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection (λ = 210–254 nm) to assess purity (>95% recommended for in vitro studies) .
Q. What solubility and stability profiles are critical for in vitro studies?
- Solubility : The dihydrochloride salt is water-soluble (>10 mg/mL at 25°C). For organic solvents, use DMSO (50–100 mM stock solutions) .
- Stability : Store at –20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Approach :
Perform density functional theory (DFT) calculations to map electronic properties (e.g., HOMO/LUMO energies) of the cyclopropane-piperazine scaffold .
Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities to target receptors (e.g., serotonin or dopamine receptors).
- Validation : Compare computational predictions with in vitro binding assays (IC values) to refine models .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in IC values for kinase inhibition may arise from:
- Assay conditions : Buffer pH, ATP concentration, or incubation time variations. Standardize protocols (e.g., ADP-Glo™ Kinase Assay) .
- Compound stability : Verify integrity via LC-MS post-assay.
Q. How can in vitro-to-in vivo extrapolation (IVIVE) be improved for pharmacokinetic studies?
- Methods :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to estimate metabolic clearance .
- Physiologically based pharmacokinetic (PBPK) modeling : Integrate logP, pKa, and plasma protein binding data (from equilibrium dialysis) .
- Challenges : Address species-specific differences in CYP450 metabolism using recombinant enzymes .
Methodological Considerations
Q. What safety protocols are essential for handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood for weighing and synthesis.
- Spill management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
Q. How do structural analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) inform SAR studies?
- Key modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
